3-But-3-en-1-yldihydrofuran-2,5-dione
Description
3-But-3-en-1-yldihydrofuran-2,5-dione is a cyclic diketone derivative characterized by a five-membered dihydrofuran ring substituted with a butenyl group at the 3-position. Cyclic diketones, such as dihydrofuran-2,5-diones, are of interest due to their stability and role as pharmacophores in medicinal chemistry, analogous to the beta-diketone motif in curcuminoids .
Properties
CAS No. |
38003-65-5 |
|---|---|
Molecular Formula |
C8H10O3 |
Molecular Weight |
154.16 g/mol |
IUPAC Name |
3-but-3-enyloxolane-2,5-dione |
InChI |
InChI=1S/C8H10O3/c1-2-3-4-6-5-7(9)11-8(6)10/h2,6H,1,3-5H2 |
InChI Key |
CNNCFWUTUQLKNM-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCC1CC(=O)OC1=O |
physical_description |
Liquid |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
Key Compounds for Comparison:
Piperazine-2,5-dione derivatives (e.g., compounds 1–10 from Streptomyces sp. FXJ7.328)
Curcuminoids (e.g., curcumin, tetrahydrocurcumin, TMC, DMCHC)
Table 1: Structural and Bioactive Comparisons
Bioactivity and Pharmacological Profiles
- Antiviral Activity: Diketopiperazine derivatives (e.g., compounds 3, 6, 7) exhibit anti-H1N1 activity, with IC50 values ranging from 6.8 to 41.5 μM .
- Enzyme Inhibition: Curcuminoids inhibit DNA methyltransferases (DNMT1) via their β-diketone moiety, but their linear structure leads to poor bioavailability . The cyclic diketone in this compound could mitigate metabolic instability while retaining inhibitory capacity.
Stability and Metabolic Considerations
- Cyclic vs. Linear Diketones : Piperazine-2,5-diones and dihydrofuran-2,5-diones exhibit greater metabolic stability than linear curcumin analogs, as seen in synthetic derivatives like TMC and DMCHC, which block metabolic sites .
- Substituent Effects : Bulky substituents (e.g., benzylidene, butenyl) may enhance target binding but reduce solubility. For example, compound 6’s isobutyl group balances antiviral activity and physicochemical properties .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 3-But-3-en-1-yldihydrofuran-2,5-dione, and how can purity be optimized?
- Methodology : Synthesis typically involves cyclization of substituted maleic anhydrides or Diels-Alder reactions. For purity optimization, employ column chromatography with gradient elution (e.g., hexane/ethyl acetate) and monitor reaction progress via TLC. Structural validation requires -NMR and -NMR to confirm regioselectivity and absence of byproducts .
Q. How is the compound characterized spectroscopically, and what artifacts may arise during analysis?
- Methodology : Use FT-IR to identify carbonyl stretches (1750–1850 cm) and unsaturated bonds (C=C at ~1650 cm). Artifacts like solvent residues (e.g., DMSO in -NMR) require deuterated solvent controls. Mass spectrometry (EI or ESI) confirms molecular weight but may show fragmentation peaks requiring careful interpretation .
Q. What role does the dihydrofuran-2,5-dione core play in organic synthesis?
- Methodology : The α,β-unsaturated ketone moiety enables Michael additions or cycloadditions. Reactivity can be modulated by substituents on the butenyl chain. For example, electron-withdrawing groups enhance electrophilicity, while steric hindrance may limit nucleophilic attack .
Advanced Research Questions
Q. How can factorial design optimize reaction conditions for high-yield synthesis?
- Methodology : Apply a factorial design to test variables (temperature, catalyst loading, solvent polarity). For example, a study on dihydrofuran derivatives showed that temperature (60–100°C) and catalyst (5–10 mol%) significantly impact yield. Response surface methodology (RSM) can model nonlinear relationships and identify optimal conditions .
Q. What computational methods predict the compound’s reactivity in complex reaction systems?
- Methodology : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can map transition states for cycloadditions. Molecular dynamics simulations may predict solvation effects. Validate predictions with kinetic studies (e.g., monitoring intermediates via in-situ IR) .
Q. How to resolve contradictions in reported catalytic activity data for this compound?
- Methodology : Analyze variables such as catalyst purity (trace metals in commercial catalysts) or solvent effects (protic vs. aprotic). A meta-analysis of published data using ANOVA can isolate confounding factors. Replicate experiments under controlled conditions (e.g., inert atmosphere) to verify reproducibility .
Q. What reactor design considerations are critical for scaling up dihydrofuran-2,5-dione-based reactions?
- Methodology : Continuous-flow reactors minimize exothermic risks in Diels-Alder reactions. Computational fluid dynamics (CFD) models predict heat/mass transfer efficiency. For heterogeneous catalysis, packed-bed reactors with immobilized catalysts improve reusability .
Q. How to assess environmental impacts of byproducts generated during synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
